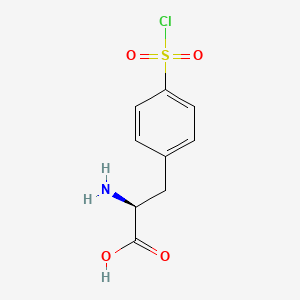
4-(Chlorosulfonyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorosulfonyl)-L-phenylalanine is an organic compound that features a phenylalanine backbone with a chlorosulfonyl group attached to the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-L-phenylalanine typically involves the chlorosulfonation of L-phenylalanine. The process begins with the reaction of L-phenylalanine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group at the para position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chlorosulfonyl)-L-phenylalanine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Alcohols and Thiols: Formed through substitution reactions with alcohols and thiols.
Cyclic Compounds: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
4-(Chlorosulfonyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(Chlorosulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis.
Sulfonimidates: Compounds with similar sulfur-containing functional groups, used in medicinal chemistry and polymer synthesis
Uniqueness: 4-(Chlorosulfonyl)-L-phenylalanine is unique due to its combination of a phenylalanine backbone and a chlorosulfonyl group. This structure provides a distinct set of chemical properties that make it particularly useful in the study of protein modifications and enzyme mechanisms .
Eigenschaften
CAS-Nummer |
84053-07-6 |
|---|---|
Molekularformel |
C9H10ClNO4S |
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-chlorosulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
YZDSGFYHZHYQDO-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
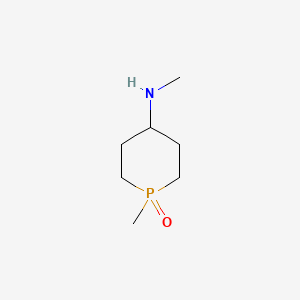
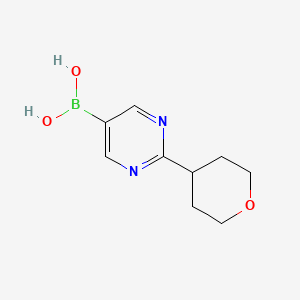
![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
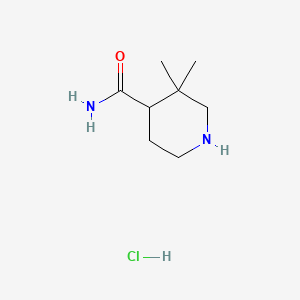
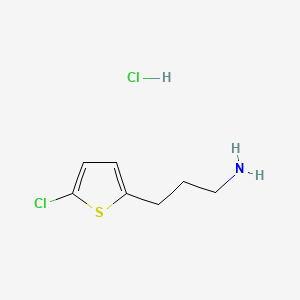

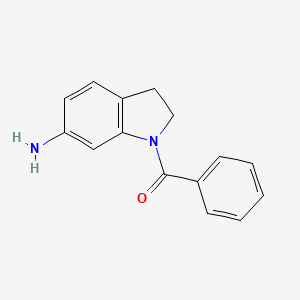
![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
